molecular formula C18H36ClN2O5P B14003935 4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 43143-25-5

4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B14003935
CAS No.: 43143-25-5
M. Wt: 426.9 g/mol
InChI Key: WJEXNWRKGHWMOE-UHFFFAOYSA-N
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Description

4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound characterized by its unique structure, which includes multiple piperidine rings and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine typically involves multiple steps, starting with the preparation of the piperidine rings. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with phosphoryl chloride under controlled conditions to introduce the phosphoryl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in its activity, allowing it to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used in organic synthesis.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another similar compound with hydroxyl functionality.

    TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): A well-known radical used in oxidation reactions.

Uniqueness

4-[Chloro-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is unique due to its combination of piperidine rings and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.

Properties

CAS No.

43143-25-5

Molecular Formula

C18H36ClN2O5P

Molecular Weight

426.9 g/mol

IUPAC Name

4-[chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C18H36ClN2O5P/c1-15(2)9-13(10-16(3,4)20(15)22)25-27(19,24)26-14-11-17(5,6)21(23)18(7,8)12-14/h13-14,22-23H,9-12H2,1-8H3

InChI Key

WJEXNWRKGHWMOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)Cl)C

Origin of Product

United States

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